molecular formula Cl6Ru-2 B1259403 Hexachlororuthenate(2-)

Hexachlororuthenate(2-)

Cat. No.: B1259403
M. Wt: 313.8 g/mol
InChI Key: TUFMHIFKSNYIMZ-UHFFFAOYSA-H
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Description

Hexachlororuthenate(2−) ([RuCl₆]²⁻) is a coordination complex where ruthenium (Ru) is in the +4 oxidation state, surrounded by six chloride ligands in an octahedral geometry. Its salts, such as potassium hexachlororuthenate(IV) (K₂[RuCl₆]) and ammonium hexachlororuthenate(IV) ((NH₄)₂[RuCl₆]), are critical in catalysis, materials science, and analytical chemistry. The compound exhibits strong paramagnetism (magnetic moment ≈ 3.07 Bohr magnetons) due to Ru(IV)'s d⁴ electronic configuration . Structurally, it is isomorphous with K₂[PtCl₆], featuring a cubic crystal lattice with a unit cell edge length of ~9.74 Å and Ru–Cl bond distances of 2.29–2.37 Å .

Properties

Molecular Formula

Cl6Ru-2

Molecular Weight

313.8 g/mol

IUPAC Name

hexachlororuthenium(2-)

InChI

InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+4/p-6

InChI Key

TUFMHIFKSNYIMZ-UHFFFAOYSA-H

Canonical SMILES

Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hexachlorometallate Complexes

Structural and Electronic Properties

Property [RuCl₆]²⁻ (Ru⁴⁺) [PtCl₆]²⁻ (Pt⁴⁺) [IrCl₆]²⁻ (Ir⁴⁺) [RhCl₆]³⁻ (Rh³⁺)
Crystal System Cubic Cubic Cubic Cubic
Unit Cell Edge (Å) 9.74 ~9.70 (K₂[PtCl₆]) ~9.80 (K₂[IrCl₆]) ~9.60 (K₃[RhCl₆])
M–Cl Bond Length (Å) 2.29–2.37 2.32 2.34 2.38
Magnetic Moment 3.07 µB (paramagnetic) Diamagnetic Diamagnetic Paramagnetic (~2.5 µB)
Oxidation State +4 +4 +4 +3

Key Observations :

  • [RuCl₆]²⁻ and [PtCl₆]²⁻ share structural isomorphism but differ in magnetic behavior due to distinct d-electron configurations (Ru⁴⁺: d⁴ vs. Pt⁴⁺: d⁶ low-spin) .
  • Ru–Cl bonds are shorter than Rh–Cl bonds, reflecting Ru⁴⁺'s smaller ionic radius compared to Rh³⁺ .

Reactivity and Stability

Aquation and Anation Kinetics
  • Ru(III) vs. Rh(III) vs. Ir(III) :
    The aquation rate constant (k₁) for [RuCl₆]³⁻ → [RuCl₅(H₂O)]²⁻ + Cl⁻ is 52.1 × 10⁻⁶ s⁻¹ at 25°C, significantly faster than Rh(III) (k₁ ≈ 12 × 10⁻⁶ s⁻¹) and Ir(III) (k₁ ≈ 0.5 × 10⁻⁶ s⁻¹) . This trend (Ru > Rh > Ir) is attributed to decreasing lability across the platinum group metals.
  • HCl Concentration Dependence :
    Aquation rates for [RuCl₆]³⁻ decrease with increasing HCl concentration due to Le Chatelier’s principle .
Thermal Stability:
  • Ammonium hexachlororuthenate(IV) decomposes at elevated temperatures but remains stable under ambient storage .
  • Potassium hexachlororuthenate(IV) retains its cubic structure up to 130°C, unlike Na₃[RuCl₆]·12H₂O, which dehydrates readily .

Key Observations :

  • (NH₄)₂[RuCl₆] outperforms phosphine-ligated Ru complexes in catalytic longevity due to stronger chloride ligand stabilization .
  • K₂[RuCl₆] is preferred in analytical chemistry for its solubility and stability in HCl media .

Challenges :

  • (NH₄)₂[RuCl₆] precipitation efficiency depends on stirring rate and temperature; suboptimal conditions yield paste-like products with high moisture (~21%) .

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